2-amino-4-(4-methoxyphenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile
Overview
Description
WAY-309561 is a chemical compound that has garnered interest in scientific research due to its unique properties and potential applications. It is known for its role in various biochemical processes and has been studied for its potential therapeutic benefits.
Preparation Methods
The synthesis of WAY-309561 involves several steps, each requiring specific conditions and reagents. The synthetic route typically includes:
Initial Formation: The initial step involves the formation of the core structure of WAY-309561 through a series of chemical reactions. This may include the use of specific catalysts and solvents to facilitate the reaction.
Intermediate Steps: Subsequent steps involve the modification of the core structure to introduce functional groups that are essential for the compound’s activity. These steps often require precise control of reaction conditions such as temperature, pressure, and pH.
Final Purification: The final step involves the purification of the compound to achieve the desired level of purity. This may include techniques such as crystallization, distillation, or chromatography.
Industrial production methods for WAY-309561 are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
WAY-309561 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
WAY-309561 has a wide range of scientific research applications, including:
Chemistry: In chemistry, WAY-309561 is used as a reagent in various synthetic reactions. It is also studied for its potential to act as a catalyst in certain chemical processes.
Biology: In biology, WAY-309561 is used to study cellular processes and biochemical pathways. It is often used in experiments to investigate the effects of specific compounds on cell function and metabolism.
Medicine: In medicine, WAY-309561 is studied for its potential therapeutic benefits. It has been investigated for its role in treating certain diseases and conditions, including cancer and neurological disorders.
Industry: In industry, WAY-309561 is used in the production of various chemicals and materials. It is also studied for its potential to improve the efficiency and sustainability of industrial processes.
Mechanism of Action
The mechanism of action of WAY-309561 involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
WAY-309561 is unique in its structure and properties, which distinguish it from other similar compounds. Some compounds that are similar to WAY-309561 include:
WAY-316606: This compound is known for its role as a secreted Frizzled-Related Protein-1 inhibitor, which increases Wnt signaling.
WAY-151693: This compound has been studied for its interactions and mechanism of action in various biological processes.
The uniqueness of WAY-309561 lies in its specific molecular structure and the particular pathways it affects, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2-amino-4-(4-methoxyphenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-24-14-7-4-12(5-8-14)17-15-9-6-13-3-2-10-23-18(13)19(15)25-20(22)16(17)11-21/h2-10,17H,22H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMHEGLNXGMIRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(C4=C(C=CC=N4)C=C3)OC(=C2C#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.